molecular formula C14H16BClFNO2 B13119053 2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

Cat. No.: B13119053
M. Wt: 295.55 g/mol
InChI Key: SPJDXIYZCSABEH-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring a phenyl ring substituted with chloro (position 2), fluoro (position 4), and a pinacol boronate group (position 5), alongside an acetonitrile moiety (position 1). It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals. Its electron-withdrawing substituents (Cl, F) enhance the electrophilicity of the boronate, facilitating coupling with aryl halides .

Properties

Molecular Formula

C14H16BClFNO2

Molecular Weight

295.55 g/mol

IUPAC Name

2-[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)10-7-9(5-6-18)11(16)8-12(10)17/h7-8H,5H2,1-4H3

InChI Key

SPJDXIYZCSABEH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)CC#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation

A common and efficient method to install the boronate ester group on the aromatic ring involves the Miyaura borylation reaction:

  • Starting material : 2-chloro-4-fluoro-5-bromophenyl derivative (or similar halogenated intermediate).

  • Reagents : Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate), and solvent such as dioxane or dimethylformamide.

  • Conditions : Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for several hours.

  • Outcome : Formation of the arylboronate ester intermediate with retention of chloro and fluoro substituents.

Introduction of the Acetonitrile Group

The acetonitrile substituent at the benzylic position can be introduced by:

  • Nucleophilic substitution : Using cyanomethyl anion equivalents or cyanomethyl halides to substitute a benzylic leaving group (e.g., bromide).

  • Cross-coupling : Suzuki-Miyaura or related cross-coupling reactions between the boronate ester intermediate and cyanomethyl-containing coupling partners.

Multi-Step Synthesis Example

An example synthetic sequence adapted from literature and patent disclosures includes:

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Halogenated aromatic precursor synthesis Standard aromatic substitution or halogenation Variable Starting material quality critical
Palladium-catalyzed borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80-100 °C, inert atmosphere 70-90 Retains chloro and fluoro substituents intact
Acetonitrile side chain introduction Cyanomethyl halide or cyanomethyl boronate, base, Pd catalyst if cross-coupling 60-85 Sensitive to moisture and air
Purification Column chromatography, inert atmosphere handling - Product is air sensitive, store under inert gas

Research Findings on Preparation

  • The presence of both chloro and fluoro substituents requires mild reaction conditions to avoid substitution or elimination side reactions.

  • The pinacol boronate ester is air and moisture sensitive; hence, reactions and purifications are conducted under inert atmosphere to prevent hydrolysis.

  • The acetonitrile group introduction is often the last step to minimize degradation or side reactions.

  • Analytical data such as melting point (78–82 °C), NMR spectra, and chromatographic purity (>96%) confirm the successful synthesis and integrity of the compound.

  • The compound’s preparation is typically reported with purity levels above 96%, suitable for use as a building block in further medicinal chemistry or materials science applications.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C14H13ClBFN2O2 (approximate for target compound)
Key Functional Groups Chloro, fluoro, nitrile, pinacol boronate ester
Catalyst Pd(dppf)Cl2 or similar Pd(0)/Pd(II) complexes
Boron Source Bis(pinacolato)diboron
Base Potassium acetate or similar mild base
Solvent Dioxane, DMF, or other polar aprotic solvents
Temperature Range 80–100 °C
Atmosphere Inert gas (argon or nitrogen)
Purity >96% confirmed by NMR and GC
Storage Cool, dry, inert atmosphere to prevent degradation

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.

    Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and cross-coupling reactions.

    Copper(I) Cyanide:

    Oxidizing Agents: Such as hydrogen peroxide for oxidation of the boronic ester group.

Major Products

    Substituted Aromatics: Resulting from nucleophilic substitution reactions.

    Boronic Acids and Boranes: From oxidation and reduction of the boronic ester group.

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its bioactivity.

Comparison with Similar Compounds

Positional Isomers

  • 2-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile

    • Key Difference : Fluoro at position 3 vs. position 4 in the target compound.
    • Impact : Altered electronic effects due to meta-fluorine may reduce steric hindrance during cross-coupling compared to para-fluorine. Purity: 95% (BLD Pharm Ltd.) .
  • 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile Key Difference: Fluoro at position 2 instead of chloro. Molecular weight: 261.1 g/mol (vs. ~285–290 g/mol for the target) .

Substituent Variations

  • 2-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile Key Difference: Methoxy (electron-donating) replaces chloro at position 2. Impact: Decreased boronate reactivity in Suzuki couplings due to reduced electrophilicity. Molecular formula: C₁₅H₂₀BNO₃ .
  • 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile

    • Key Difference : Trifluoromethyl (CF₃) replaces acetonitrile.
    • Impact : CF₃’s strong electron-withdrawing nature enhances boronate reactivity. Molecular weight: 315.07 g/mol .

Functional Group Modifications

  • [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile Key Difference: Acetonitrile linked via phenoxy ether. Impact: Ether linkage increases solubility in polar solvents but may reduce stability under acidic conditions. ChemSpider ID: 1073354-59-2 .
  • 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Key Difference: Pyridine ring replaces benzene. Purity: 96% (BLD Pharm Ltd.) .

Biological Activity

The compound 2-(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile , commonly referred to as a boron-containing organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

The molecular formula for this compound is C14H17BClFO4C_{14}H_{17}BClFO_4, with a molecular weight of approximately 314.55 g/mol. Its structure features a chloro-fluoro substituted phenyl ring and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₄H₁₇BClF₄O₄
Molecular Weight314.55 g/mol
CAS Number1073339-13-5
Purity98%

Inhibition of Kinases

The compound's structure suggests it may interact with kinase enzymes, which are critical in many cellular signaling pathways. Inhibitors targeting kinases have been explored extensively for their therapeutic potential in cancer and other diseases. For instance, compounds similar to 2-chloro-4-fluoro derivatives have been shown to inhibit specific kinases effectively .

Cytotoxicity Studies

Understanding the cytotoxic effects of this compound is crucial for evaluating its safety profile. A recent study evaluated the cytotoxicity of various related compounds on human cell lines. The results indicated varying degrees of cytotoxicity depending on the substitution pattern on the phenyl ring .

Table 2: Cytotoxicity Data

CompoundA549-ACE2 % Viability at 1 µMA549-ACE2 % Viability at 0.1 µM
Compound A85%100%
Compound B93%102%
Compound C76%93%

Case Study: Antiviral Mechanism Exploration

In a study investigating the mechanism of action for related compounds against coronaviruses, researchers found that structural modifications significantly impacted antiviral potency and selectivity. The introduction of specific functional groups enhanced binding affinity to viral proteins, suggesting that similar modifications could be explored for our compound .

Case Study: Kinase Inhibition Profiles

Another relevant study focused on the structure-activity relationship (SAR) of kinase inhibitors derived from boron compounds. The results indicated that modifications at the para position of the phenyl ring could either enhance or diminish inhibitory activity against target kinases . This highlights the importance of careful structural design in optimizing biological activity.

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